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The landscape of type 2 diabetes treatment has been significantly shaped by the advent of

Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. This guide provides a detailed

comparison of T-1095, an early O-glucoside SGLT inhibitor, with the newer class of C-glucoside

SGLT2 inhibitors, including canagliflozin, dapagliflozin, and empagliflozin. This comparison is

based on available preclinical and clinical data, focusing on inhibitory potency, selectivity,

pharmacokinetics, and efficacy.

Executive Summary
T-1095, a prodrug of T-1095A, demonstrated the potential of SGLT inhibition as a therapeutic

strategy for type 2 diabetes. However, its development was discontinued, likely due to its non-

selective inhibition of both SGLT1 and SGLT2. The subsequent development of C-glucoside

SGLT2 inhibitors, such as canagliflozin, dapagliflozin, and empagliflozin, offered improved

selectivity for SGLT2, leading to a more favorable efficacy and safety profile. These newer

agents have become established therapies, demonstrating significant benefits in glycemic

control, as well as cardiovascular and renal protection.

Mechanism of Action: SGLT Inhibition
SGLT1 and SGLT2 are membrane proteins responsible for glucose reabsorption in the intestine

and kidneys, respectively. SGLT2 is the primary transporter for glucose reabsorption in the
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kidneys.[1] Inhibition of SGLT2 leads to increased urinary glucose excretion, thereby lowering

blood glucose levels in an insulin-independent manner.
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Figure 1: Mechanism of SGLT2 Inhibition.

Comparative Inhibitory Potency and Selectivity
A key differentiator between T-1095 and the newer C-glucoside inhibitors is their selectivity for

SGLT2 over SGLT1. T-1095 and its active form, T-1095A, are non-selective, inhibiting both

SGLT1 and SGLT2. In contrast, canagliflozin, dapagliflozin, and empagliflozin exhibit

significantly higher selectivity for SGLT2.
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Inhibitor
SGLT1 IC50
(nM)

SGLT2 IC50
(nM)

Selectivity
(SGLT1/SGLT2
)

Reference

T-1095 ~200 ~50 ~4 [1]

Canagliflozin 663 4.2 158

Dapagliflozin 1118 1.2 932

Empagliflozin 8300 3.1 >2500

Note: IC50 values can vary between studies due to different experimental conditions. The data

presented here are compiled from various sources for comparative purposes.

Experimental Protocol: In Vitro SGLT Inhibition
Assay
The inhibitory potency (IC50) of SGLT inhibitors is typically determined using a cell-based

assay.
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1. Cell Culture:
HEK293 cells stably expressing

human SGLT1 or SGLT2

2. Incubation:
Incubate cells with varying

concentrations of the inhibitor

3. Substrate Addition:
Add radiolabeled or fluorescent
glucose analog (e.g., 14C-AMG)

4. Uptake Measurement:
Measure the amount of substrate

taken up by the cells

5. Data Analysis:
Calculate the percentage of inhibition

and determine the IC50 value

Click to download full resolution via product page

Figure 2: Workflow for SGLT Inhibition Assay.

Detailed Methodology:

Cell Line Maintenance: Human embryonic kidney (HEK293) cells stably transfected with

human SGLT1 or SGLT2 are cultured in appropriate media.

Assay Preparation: Cells are seeded in multi-well plates and grown to confluence.
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Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test

compound (SGLT inhibitor) for a defined period.

Uptake Assay: A radiolabeled non-metabolizable glucose analog, such as alpha-methyl-D-

glucopyranoside ([¹⁴C]AMG), is added to the cells, and uptake is allowed to proceed for a

specific time.

Measurement: The reaction is stopped, and the cells are washed to remove extracellular

substrate. The amount of intracellular radiolabel is quantified using a scintillation counter.

Data Analysis: The percentage of inhibition at each compound concentration is calculated

relative to a control (no inhibitor). The IC50 value, the concentration of inhibitor required to

inhibit 50% of the SGLT activity, is then determined by fitting the data to a dose-response

curve.

Preclinical Pharmacokinetics
The pharmacokinetic profiles of these inhibitors have been characterized in various preclinical

species. T-1095 is a prodrug that is converted to its active form, T-1095A, after oral

administration.[2][3] C-glucoside inhibitors are generally characterized by good oral

bioavailability and a longer half-life compared to O-glucosides, which are susceptible to

enzymatic degradation in the gut.

Parameter
T-1095 (in
Dogs)

Canagliflozin
(in Rats)

Dapagliflozin
(in Rats)

Empagliflozin
(in Rats)

Dose 10 mg/kg (oral) 10 mg/kg (oral) 1 mg/kg (oral) 10 mg/kg (oral)

Cmax
~483 ng/mL (T-

1095A)
~2000 ng/mL ~300 ng/mL ~1500 ng/mL

Tmax ~1-2 hours ~1 hour ~0.5-1 hour ~1 hour

t1/2
Not clearly

reported
~7-8 hours ~6-7 hours ~10-12 hours

Bioavailability
Not clearly

reported
~90% ~70% ~80%
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Note: This table presents a simplified comparison based on data from different preclinical

studies and should be interpreted with caution.

Experimental Protocol: Preclinical Pharmacokinetic
Study

1. Animal Model:
Select appropriate species

(e.g., rats, dogs)

2. Drug Administration:
Administer the SGLT inhibitor

(oral or intravenous)

3. Blood Sampling:
Collect blood samples at
pre-defined time points

4. Plasma Analysis:
Quantify drug concentration
in plasma using LC-MS/MS

5. Pharmacokinetic Analysis:
Calculate parameters like Cmax,

Tmax, t1/2, and AUC

Click to download full resolution via product page

Figure 3: Workflow for Preclinical Pharmacokinetic Study.

Detailed Methodology:
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Animal Dosing: The SGLT inhibitor is administered to fasted animals (e.g., Sprague-Dawley

rats or Beagle dogs) at a specific dose via the intended clinical route (typically oral) and also

intravenously to determine absolute bioavailability.

Blood Collection: Blood samples are collected from a cannulated vein at various time points

post-dosing.

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored

frozen until analysis.

Bioanalysis: The concentration of the drug and its major metabolites in the plasma samples

is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-

MS/MS) method.

Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to

calculate key pharmacokinetic parameters, including maximum plasma concentration

(Cmax), time to reach Cmax (Tmax), terminal half-life (t1/2), and area under the plasma

concentration-time curve (AUC), using non-compartmental analysis.

Preclinical Efficacy in Diabetic Animal Models
Both T-1095 and the newer C-glucoside inhibitors have demonstrated efficacy in lowering blood

glucose levels in various animal models of type 2 diabetes.
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Study Animal Model Treatment Key Findings Reference

T-1095

Streptozotocin

(STZ)-induced

diabetic rats

0.1% T-1095 in

diet for 6 weeks

Significantly

lowered blood

glucose levels

and improved

glucose

tolerance.[2]

[2]

T-1095 db/db mice
0.1% T-1095 in

diet for 12 weeks

Decreased blood

glucose and

HbA1c levels.[3]

[3]

Canagliflozin
Zucker diabetic

fatty (ZDF) rats

10 mg/kg/day for

4 weeks

Significantly

reduced plasma

glucose and

HbA1c.

Dapagliflozin ZDF rats
1 mg/kg/day for 8

weeks

Normalized

fasting plasma

glucose and

reduced HbA1c.

Empagliflozin db/db mice
10 mg/kg/day for

5 weeks

Markedly

reduced blood

glucose and

HbA1c levels.

Note: Direct comparison of efficacy is challenging due to variations in study design, animal

models, and dosing regimens.

Clinical Development and Conclusion
T-1095, despite showing promising preclinical efficacy, did not progress beyond Phase II

clinical trials. This was likely due to its non-selective inhibition of SGLT1, which can lead to

gastrointestinal side effects.

In contrast, the high selectivity of C-glucoside SGLT2 inhibitors for SGLT2 has translated into a

successful clinical development path. Canagliflozin, dapagliflozin, and empagliflozin have
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undergone extensive clinical trials and are now widely approved for the treatment of type 2

diabetes. Beyond their glucose-lowering effects, these newer inhibitors have demonstrated

significant cardiovascular and renal benefits, fundamentally changing the management of type

2 diabetes and its associated complications.[4]

In conclusion, while T-1095 was a pioneering molecule that validated the SGLT inhibition

concept, the newer C-glucoside SGLT2 inhibitors represent a significant advancement in the

field. Their improved selectivity, favorable pharmacokinetic profiles, and robust clinical efficacy

and safety data have established them as a cornerstone of modern diabetes therapy. Future

research in this area continues to explore the full potential of SGLT inhibition in various

cardiometabolic and renal diseases.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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